2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is a compound with the molecular formula and a molecular weight of 173.21 g/mol. It is recognized for its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound is classified as an indole derivative, a class of compounds known for their significant roles in various biological processes and pharmaceutical applications.
The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile typically involves several steps that can include the condensation of isatins with cyanoacetic acid in the presence of a base like triethylamine. A general procedure involves dissolving the isatin derivative in a solvent such as dioxane, adding cyanoacetic acid, and stirring the mixture under controlled conditions to promote reaction completion. The reaction is often followed by precipitation and purification steps to isolate the desired product .
The synthesis may also utilize methods such as palladium-catalyzed hydrogenation or N-alkylation techniques to modify the indole nitrogen. Various reducing agents can be employed depending on the specific reaction conditions required for the synthesis of related indole derivatives .
The structure of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile features a five-membered indole ring system with an amino group at position 6 and an acetonitrile group attached at position 2. The canonical SMILES representation of this compound is C1CN(C2=C1C=CC(=C2)N)CC#N
, which illustrates its complex arrangement of atoms and bonds.
The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H11N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-2,7H,3,5-6,12H2
, and the InChI Key is XDLIAWLNKVWRQU-UHFFFAOYSA-N
. These identifiers are crucial for database searches and chemical information retrieval.
The compound can participate in various chemical reactions typical of indole derivatives. For instance, it may undergo nucleophilic substitutions or electrophilic aromatic substitutions due to the presence of functional groups that can act as nucleophiles or electrophiles.
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or reagents that facilitate desired transformations. For example, reduction reactions may be performed using sodium borohydride or other reducing agents under mild conditions to yield amine derivatives .
The mechanism of action for 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile involves its interaction with various biological targets. This interaction can lead to inhibition of specific enzymes or pathways that contribute to disease processes.
Research indicates that this compound exhibits broad-spectrum biological activities due to its structural features. For example, its antiviral activity may involve interference with viral replication mechanisms within host cells.
The compound typically appears as a solid with a melting point reported around 290–292 °C. It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic indole structure.
The chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic reactions typical for nitrogen-containing heterocycles .
2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile has significant applications in medicinal chemistry and drug development due to its diverse biological activities. It serves as a lead compound in research aimed at developing new treatments for viral infections, cancer therapies, and other diseases where indole derivatives have shown promise. Furthermore, its unique structural attributes make it an interesting subject for studies focused on drug design and synthesis optimization .
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9